molecular formula C12H16O4 B14364982 3,4-Diethoxy-5-methoxybenzaldehyde CAS No. 90132-21-1

3,4-Diethoxy-5-methoxybenzaldehyde

Cat. No.: B14364982
CAS No.: 90132-21-1
M. Wt: 224.25 g/mol
InChI Key: HUHOZJIQNQMIQX-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O4 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions and a methoxy group at the 5 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-5-methoxybenzaldehyde typically involves the ethylation of 3,4-dihydroxy-5-methoxybenzaldehyde. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3,4-Diethoxy-5-methoxybenzoic acid.

    Reduction: 3,4-Diethoxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Diethoxy-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development .

Industry: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals. Its unique structural features allow for the creation of products with specific desired properties .

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-methoxybenzaldehyde and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Properties

CAS No.

90132-21-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3,4-diethoxy-5-methoxybenzaldehyde

InChI

InChI=1S/C12H16O4/c1-4-15-11-7-9(8-13)6-10(14-3)12(11)16-5-2/h6-8H,4-5H2,1-3H3

InChI Key

HUHOZJIQNQMIQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OC)C=O

Origin of Product

United States

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